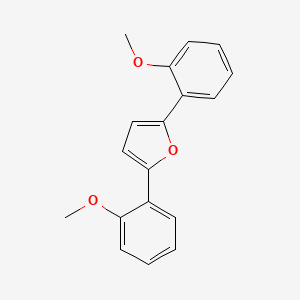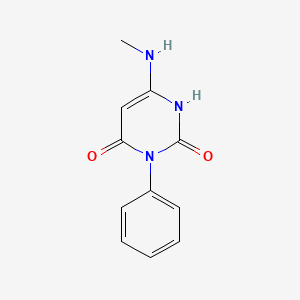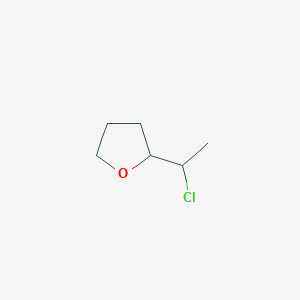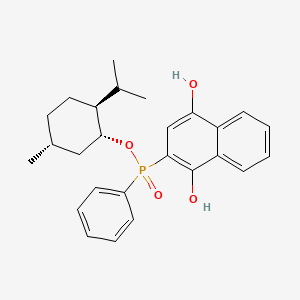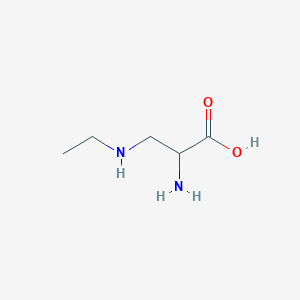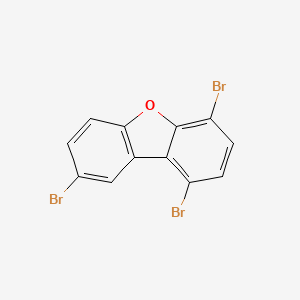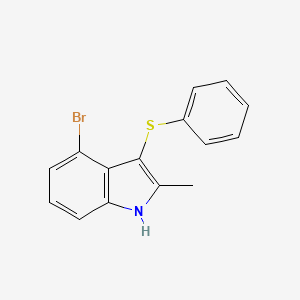
4-Bromo-2-methyl-3-(phenylsulfanyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-3-(phenylthio)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom, a methyl group, and a phenylthio group attached to the indole core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-3-(phenylthio)-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylindole to introduce the bromine atom at the 4-position. This is followed by the introduction of the phenylthio group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-3-(phenylthio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methyl-3-(phenylthio)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-3-(phenylthio)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(phenylthio)-1H-indole: Lacks the bromine atom at the 4-position.
4-Bromo-2-methyl-1H-indole: Lacks the phenylthio group at the 3-position.
4-Bromo-3-(phenylthio)-1H-indole: Lacks the methyl group at the 2-position.
Uniqueness
4-Bromo-2-methyl-3-(phenylthio)-1H-indole is unique due to the presence of all three substituents (bromine, methyl, and phenylthio) on the indole core. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various research applications.
Properties
CAS No. |
628736-41-4 |
|---|---|
Molecular Formula |
C15H12BrNS |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
4-bromo-2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H12BrNS/c1-10-15(18-11-6-3-2-4-7-11)14-12(16)8-5-9-13(14)17-10/h2-9,17H,1H3 |
InChI Key |
URBVJGSRPYASQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=C2Br)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


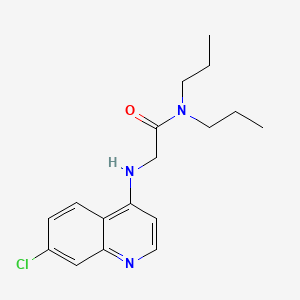
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
